2'-Deschloro-2'-hydroxy Dasatinib

Overview

Description

2’-Deschloro-2’-hydroxy Dasatinib is a Dasatinib derivative.

Mechanism of Action

Target of Action

The primary targets of 2’-Deschloro-2’-hydroxy Dasatinib are the tyrosine kinases such as Bcr-Abl and the Src kinase family . These proteins play a crucial role in controlling how cells grow and divide .

Mode of Action

2’-Deschloro-2’-hydroxy Dasatinib works by blocking these tyrosine kinases . It inhibits both the active and inactive conformations of the ABL kinase domain . This blocking action prevents the kinases from sending signals to the leukemia cells to grow, causing the leukemia cells to die .

Biochemical Pathways

The compound affects the SFK/FAK and PI3K/PTEN/Akt pathways . By inhibiting Src tyrosine kinase, it disrupts these pathways, leading to the inhibition of cell proliferation, adhesion, migration, and invasion . .

Pharmacokinetics

2’-Deschloro-2’-hydroxy Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism , with a terminal half-life of 3-4 hours . Based on total radioactivity, only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .

Result of Action

The result of the action of 2’-Deschloro-2’-hydroxy Dasatinib is the death of leukemia cells . By blocking the signals that tell these cells to grow, the compound causes the cells to die. This leads to a reduction in the number of leukemia cells in the body, helping to control the disease .

Action Environment

The action of 2’-Deschloro-2’-hydroxy Dasatinib can be influenced by environmental factors such as the presence of other drugs. For example, its absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors . Therefore, the compound’s action, efficacy, and stability can be affected by these and potentially other environmental factors.

Biochemical Analysis

Biochemical Properties

It is known that Dasatinib, the parent compound, is a potent inhibitor of multiple tyrosine kinases . Therefore, it is reasonable to assume that 2’-Deschloro-2’-hydroxy Dasatinib may interact with similar enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Dasatinib has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar effects.

Molecular Mechanism

Dasatinib, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that 2’-Deschloro-2’-hydroxy Dasatinib may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Dasatinib is known to have a terminal half-life of 3-4 hours . This suggests that the effects of 2’-Deschloro-2’-hydroxy Dasatinib may change over time in laboratory settings.

Dosage Effects in Animal Models

Dasatinib has been shown to have dose-dependent effects in animal models . It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar dosage-dependent effects.

Metabolic Pathways

Dasatinib is known to be metabolized primarily by the cytochrome P450 (CYP) 3A4 enzyme . Therefore, it is likely that 2’-Deschloro-2’-hydroxy Dasatinib may be involved in similar metabolic pathways.

Transport and Distribution

Dasatinib is known to be rapidly absorbed and distributed within the body . It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar transport and distribution characteristics.

Subcellular Localization

Dasatinib, the parent compound, is known to interact with multiple tyrosine kinases, which are often localized to specific compartments or organelles within the cell . Therefore, it is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar subcellular localization patterns.

Properties

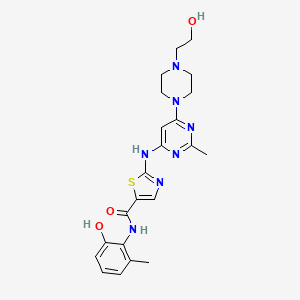

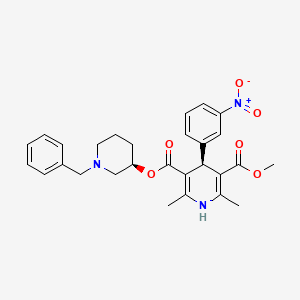

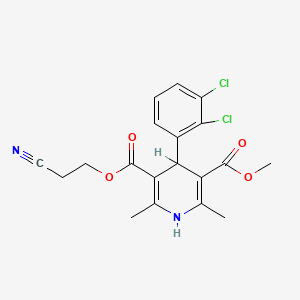

IUPAC Name |

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYUTCLLUVARSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675791 | |

| Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-25-9 | |

| Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)